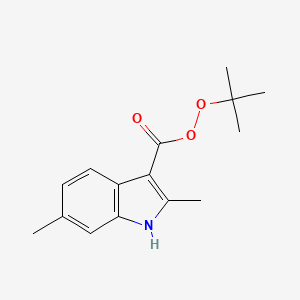
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a tert-butylperoxycarboxylate group at the 3-position of the indole ring, along with two methyl groups at the 2 and 6 positions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate typically involves the reaction of 2,6-dimethylindole with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate undergoes various chemical reactions, including:
Oxidation: The tert-butylperoxycarboxylate group can participate in oxidation reactions, forming corresponding oxides.
Reduction: Reduction of the peroxycarboxylate group can yield alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s peroxycarboxylate group can generate reactive oxygen species, leading to oxidative stress in biological systems. This oxidative stress can result in the modulation of various cellular pathways, including apoptosis and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-1H indole: Lacks the tert-butylperoxycarboxylate group, making it less reactive in oxidation reactions.
2,6-Dimethyl-1H indole: Similar structure but without the peroxycarboxylate group, resulting in different chemical properties.
1H indole-3-carboxylic acid: Contains a carboxylic acid group instead of a peroxycarboxylate group, leading to different reactivity.
Uniqueness
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate is unique due to its combination of methyl groups and a peroxycarboxylate group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1448259-52-6 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate |
InChI |
InChI=1S/C15H19NO3/c1-9-6-7-11-12(8-9)16-10(2)13(11)14(17)18-19-15(3,4)5/h6-8,16H,1-5H3 |
Clave InChI |
XEIQNVIYDCSYPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OOC(C)(C)C |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















